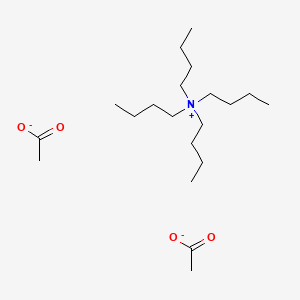

Tetrabutylammonium diacetate

Description

Tetrabutylammonium diacetate (TBADAc) is a quaternary ammonium salt with the formula [(C₄H₉)₄N]⁺[CH₃COO]₂⁻. It is characterized by its dual acetate counterions, which enhance its nucleophilic and solubility properties in organic solvents compared to monovalent tetrabutylammonium salts. TBADAc is commercially available with a purity of 98% (CAS: MFCD32012210) and is primarily utilized in organic synthesis as a phase-transfer catalyst or acetate ion source . Its structure allows for efficient participation in reactions requiring mild basicity or nucleophilic acetate substitution, though its applications are less documented than its monovalent counterpart, tetrabutylammonium acetate (TBAAc).

Properties

IUPAC Name |

tetrabutylazanium;diacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H36N.2C2H4O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;2*1-2(3)4/h5-16H2,1-4H3;2*1H3,(H,3,4)/q+1;;/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJSWKMCJTQJDLF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[N+](CCCC)(CCCC)CCCC.CC(=O)[O-].CC(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H42NO4- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrabutylammonium diacetate can be synthesized through a multi-step process:

Formation of Tetrabutylammonium Halide: Tributylamine reacts with a butyl halide in an aprotic polar organic solvent to form tetrabutylammonium halide.

Formation of Tetrabutylammonium Hydroxide: The tetrabutylammonium halide is then reacted with an alkali metal hydroxide in an alcohol to produce tetrabutylammonium hydroxide.

Formation of this compound: Finally, tetrabutylammonium hydroxide reacts with acetic acid in the alcohol to yield tetrabutylazanium;diacetate.

Industrial Production Methods

The industrial production of tetrabutylazanium;diacetate follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tetrabutylammonium diacetate undergoes several types of chemical reactions, including:

Substitution Reactions: It is a good source of nucleophilic acetate ions for SN2 substitution reactions, commonly used to displace sulfonates and allylic halides to form corresponding acetates.

Base-Catalyzed Reactions: It can act as a mild, soluble base in reactions such as the Sonogashira reaction and Heck arylation.

Common Reagents and Conditions

Reagents: Common reagents include butyl halides, alkali metal hydroxides, and acetic acid.

Conditions: Reactions typically occur in aprotic polar organic solvents and alcohols, with careful control of temperature and reaction time.

Major Products

The major products formed from these reactions include various acetates and other substituted organic compounds, depending on the specific reactants and conditions used.

Scientific Research Applications

Organic Synthesis

1.1. Phase-Transfer Catalysis

Tetrabutylammonium diacetate serves as an effective phase-transfer catalyst (PTC) in organic reactions. PTCs facilitate the transfer of reactants between immiscible phases, enhancing reaction rates and yields. TBAA's ability to solubilize ionic species in organic solvents makes it particularly useful in reactions such as alkylation and acylation.

- Case Study : In a study involving the synthesis of 1,4-dihydropyridines, TBAA was employed as a catalyst, resulting in high yields under mild conditions. The reaction involved a one-pot pseudo four-component Hantzsch reaction, demonstrating TBAA's efficiency in promoting complex organic transformations .

Table 1: Summary of Organic Reactions Using TBAA

| Reaction Type | Conditions | Yield (%) | Reference |

|---|---|---|---|

| Hantzsch Reaction | Aqueous medium at 60°C | 85-95 | |

| Alkylation of Aldehydes | Solvent-free at 100°C | 90-92 | |

| Acylation of Alcohols | DMSO at room temperature | 88-91 |

Material Science

2.1. Dissolution of Cellulose

TBAA has been investigated for its ability to dissolve cellulose, which is crucial for applications in textiles and bioplastics. It acts as a solvent under mild conditions, providing an environmentally friendly alternative to traditional solvents.

- Case Study : Research demonstrated that TBAA solutions effectively dissolved cellulose at mild temperatures (around 50°C), making it suitable for producing cellulose-based materials without harsh chemicals .

Table 2: Properties of TBAA as a Cellulose Solvent

| Parameter | Value |

|---|---|

| Solubility Temperature | 50°C |

| Concentration Range | 5-20 wt% |

| Cellulose Type | Microcrystalline Cellulose |

Environmental Chemistry

3.1. Green Chemistry Initiatives

The use of TBAA aligns with green chemistry principles due to its low toxicity and biodegradability compared to traditional solvents. Its application in catalytic processes reduces the environmental impact associated with chemical synthesis.

Mechanism of Action

The mechanism of action of tetrabutylazanium;diacetate involves its ability to act as a phase-transfer catalyst. It facilitates the transfer of reactants between different phases (e.g., aqueous and organic phases) by forming a complex with the reactant and transporting it across the phase boundary. This enhances the reaction rate and efficiency by increasing the availability of reactants in the desired phase .

Comparison with Similar Compounds

Tetrabutylammonium Bromide (TBAB)

- Formula : [(C₄H₉)₄N]⁺Br⁻

- Applications : Widely used as a phase-transfer catalyst in nucleophilic substitutions and polymerizations. TBAB is also employed in semiclathrate hydrates for thermal energy storage due to its high latent heat .

- Environmental Impact : Contains bromide, which is corrosive and less environmentally benign than carboxylates.

Tetrabutylammonium Iodide (TBAI)

- Formula : [(C₄H₉)₄N]⁺I⁻

- Applications : Critical in oxidative cyclization reactions, such as aziridination of N-tosylimines when combined with iodobenzene diacetate (PIDA) .

- Limitations : Iodide ions can complicate purification due to byproduct formation.

Tetrabutylammonium Acetate (TBAAc)

- Formula : [(C₄H₉)₄N]⁺[CH₃COO]⁻

- Key Differences from TBADAc :

- TBAAc has a single acetate ion, making it less nucleophilic than TBADAc.

- Solubility: Both exhibit high solubility in organic solvents (e.g., acetonitrile, DMF), but TBADAc may offer enhanced acetate availability.

- Applications: SN2 substitutions (e.g., displacing sulfonates or allylic halides). Mild base in Sonogashira and Heck reactions .

Hypervalent Iodine Diacetates (e.g., PIDA)

- Compound : Phenyliodine Diacetate (PIDA)

- Formula : [PhI(OAc)₂]

- Role : Oxidizing agent in aziridination and C–H functionalization. Unlike TBADAc, PIDA is iodine-based and generates iodobenzene byproducts.

- Synergy with TBAI : PIDA/TBAI systems enable aziridination under neutral, mild conditions (e.g., 25°C, 1 hour) .

Research Findings and Performance Metrics

Aziridination Efficiency :

- TBAI/PIDA systems achieve >90% yield in aziridination at 25°C, whereas TBADAc’s role in similar reactions remains unexplored .

Thermal Energy Storage: TBAB hydrate exhibits latent heat of ~200 J/g, but its bromide content limits eco-friendliness.

Solubility :

- TBAAc and TBADAc both dissolve readily in acetonitrile and DMF, critical for homogeneous reaction conditions .

Q & A

Q. What are the primary synthetic routes for preparing tetrabutylammonium diacetate (TBAD), and what methodological considerations are critical for optimizing yield?

TBAD is commonly synthesized via ion-exchange reactions involving tetrabutylammonium salts (e.g., tetrabutylammonium bromide or chloride) with acetic acid derivatives. For example, in a one-step synthesis, TBAD can be formed by reacting tetrabutylammonium tetrafluoroborate with acetic acid and quinone in dimethylformamide (DMF) using palladium diacetate as a catalyst . Key considerations include solvent choice (e.g., DMF for high polarity), reaction temperature (typically 80–110°C), and stoichiometric control of acetate ions to avoid side reactions. Post-synthesis purification often involves recrystallization or column chromatography to isolate TBAD from unreacted salts.

Q. How does TBAD function as a phase-transfer catalyst (PTC) in organic reactions, and what experimental parameters influence its efficacy?

TBAD acts as a PTC by facilitating the transfer of anionic species (e.g., acetate) between immiscible phases, enhancing reaction rates. For instance, in Heck-Mizoroki coupling reactions, TBAD improves solubility of palladium catalysts in polar solvents like tetrahydrofuran (THF) . Critical parameters include:

- Solvent polarity : THF or DMF enhances TBAD’s ion-pair dissociation.

- Counterion effects : TBAD’s acetate ions can coordinate with metal catalysts (e.g., Pd(OAc)₂), altering catalytic activity .

- Temperature : Elevated temperatures (e.g., 110°C) improve ion mobility but may degrade TBAD in prolonged reactions .

Q. What are the solubility characteristics of TBAD in common organic solvents, and how do they impact reaction design?

TBAD exhibits high solubility in polar aprotic solvents (DMF, THF) but limited solubility in non-polar solvents (hexane). This property is exploited in biphasic systems, where TBAD shuttles anions into organic phases. For example, in Ce(IV)Mo redox systems, TBAD’s solubility prevents precipitation of cerium salts, unlike alkali metal acetates . Solvent selection must balance TBAD’s stability—prolonged heating in DMF above 120°C can decompose TBAD into butylamines .

Advanced Research Questions

Q. How do counterion interactions between TBAD and transition-metal catalysts affect reaction mechanisms in cross-coupling reactions?

TBAD’s acetate ions can coordinate with Pd(II) or Au(I) catalysts, forming active complexes. In Pd-catalyzed desulfonylative homocoupling, TBAD stabilizes Pd(0) intermediates via weak acetate ligation, preventing aggregation and deactivation . Contrastingly, in Au-catalyzed homocoupling, TBAD’s bulky tetrabutylammonium cation sterically hinders Au(I) centers, requiring higher catalyst loadings (5–10 mol%) . Mechanistic studies (e.g., kinetic profiling or X-ray absorption spectroscopy) are recommended to elucidate these interactions.

Q. What are the challenges in using TBAD as a base in Ce(IV)Mo redox systems, and how can these be methodologically addressed?

TBAD is required as a base in Ce(IV)Mo systems due to the incompatibility of alkali metal ions, which precipitate Ce(IV) salts . However, TBAD introduces complications:

- Competitive coordination : Acetate ions may compete with MoO₄²⁻ ligands, altering redox potentials.

- Side reactions : TBAD’s ammonium cation can participate in unintended acid-base reactions. Mitigation strategies include:

- Controlled stoichiometry : Limiting TBAD to 1–2 equivalents relative to Ce(IV)Mo.

- Additive screening : Introducing crown ethers to sequester ammonium cations .

Q. How does TBAD’s stability under varying pH and temperature conditions influence its applicability in multi-step syntheses?

TBAD decomposes at pH < 4 (via protonation of acetate) or pH > 10 (via Hofmann elimination of the ammonium cation). Thermal stability tests show decomposition begins at 130°C in DMF, releasing tributylamine and CO₂ . For multi-step reactions, these limitations necessitate:

- pH monitoring : Buffering systems (e.g., phosphate buffer at pH 7–8) to maintain TBAD integrity.

- Low-temperature protocols : Conducting reactions below 100°C with shorter durations (<12 h) .

Key Research Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.